![molecular formula C8H6N2O2S B350009 3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol CAS No. 299465-12-6](/img/structure/B350009.png)
3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol
Overview
Description
“3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol” is a compound that contains a 1,3,4-oxadiazole scaffold . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . It selectively interacts with nucleic acids, enzymes, and globular proteins .
Synthesis Analysis
A series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized by treating 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol with different isatin derivatives .
Molecular Structure Analysis
The molecular structure of “3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol” and its derivatives can be analyzed using various spectroscopic methods. For instance, fluorescence (steady state, synchronous, excitation/emission matrix) and FT-IR spectroscopy methods were used to study the binding of a biologically active substance to bovine blood plasma albumin (BSA) .
Chemical Reactions Analysis
The 1,3,4-oxadiazole scaffold in “3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol” can undergo various chemical reactions. For instance, it can interact with nucleic acids, enzymes, and globular proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol” and its derivatives can be analyzed using various methods. For instance, FT-IR and NMR spectroscopy can be used to determine the functional groups present in the compound .
Scientific Research Applications
Antimicrobial Activity
The compound 3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol has been tested against various bacteria such as Escherichia coli, Staphylococcus aureus, Vibrio alginolyticus, Aeromonas hydrophila, and Bacillus subtilis. The results indicate that the compound exhibits good antimicrobial activity .
Anticancer Efficacy
Research has explored the synthesis and anticancer efficacy of derivatives of 1,3,4-oxadiazole/thiadiazole rings, which are related to the compound . These derivatives have shown potential in anticancer applications .
Protein Binding
Spectroscopic analysis has been conducted on related compounds to study their binding to bovine blood plasma albumin (BSA). Such studies are crucial for understanding the interaction of these compounds with biological molecules .
Biological Activities
Oxadiazoles, including the compound you’re interested in, are known for a wide range of biological activities. They have been identified as having anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties .
Mechanism of Action
Target of Action
Similar compounds have been found to bind to bovine blood plasma albumin (bsa) . This protein plays a crucial role in drug binding and transport, and its interaction with a compound can significantly influence the compound’s pharmacokinetics and pharmacodynamics .
Mode of Action
The interaction of 3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol with its targets involves both static and dynamic quenching mechanisms . The compound causes fluorescence quenching of BSA, indicating a strong interaction between the compound and the protein . The thermodynamic parameters suggest that hydrogen bonding and van der Waals interactions are the predominant intermolecular forces regulating these interactions .
Biochemical Pathways
The compound’s interaction with bsa can lead to micro-environmental and conformational changes in bsa structure , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s interaction with bsa suggests it may have good bioavailability, as bsa is known to facilitate the transport of various drugs in the body .
Result of Action
Similar compounds have shown anti-inflammatory, anti-rheumatic, and analgesic activities , suggesting potential therapeutic applications.
Action Environment
The action of 3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol can be influenced by various environmental factors. For instance, the interaction between the compound and BSA was studied at different temperatures (293, 298, and 303 K), indicating that temperature can affect the compound’s action .
Future Directions
properties
IUPAC Name |
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-6-3-1-2-5(4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOGHDSTUCQSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B349939.png)
![N-methyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B349955.png)
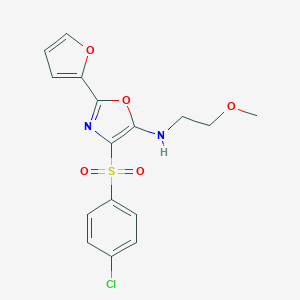
![N-(2,4-difluorophenyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B350000.png)
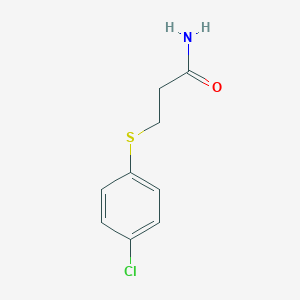
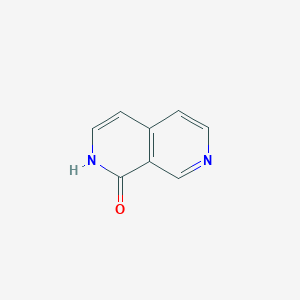

![1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B350047.png)
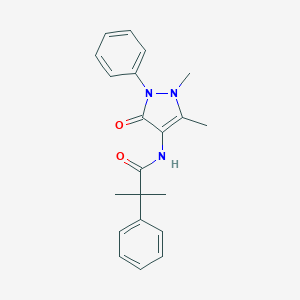



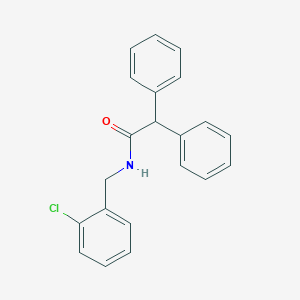
![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)